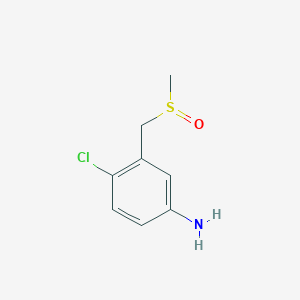
4-氯-3-(甲磺酰甲基)苯胺
描述
4-Chloro-3-(methanesulfinylmethyl)aniline is an organic compound with the molecular formula C8H10ClNOS It is characterized by the presence of a chloro group, a methanesulfinylmethyl group, and an aniline moiety
科学研究应用
4-Chloro-3-(methanesulfinylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(methanesulfinylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloroaniline.
Sulfinylation: The 4-chloroaniline undergoes a sulfinylation reaction with methanesulfinyl chloride in the presence of a base such as triethylamine. This step introduces the methanesulfinylmethyl group.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of 4-Chloro-3-(methanesulfinylmethyl)aniline may involve:
Batch Processing: Utilizing large reactors for the sulfinylation reaction, followed by continuous purification processes.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions: 4-Chloro-3-(methanesulfinylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: 4-Chloro-3-(methanesulfonylmethyl)aniline.
Reduction: 4-Chloro-3-(methylsulfanyl)methyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
作用机制
The mechanism by which 4-Chloro-3-(methanesulfinylmethyl)aniline exerts its effects depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The presence of the chloro and methanesulfinylmethyl groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
相似化合物的比较
4-Chloro-3-(methanesulfonylmethyl)aniline: Similar structure but with a sulfonyl group instead of a sulfinyl group.
4-Chloro-3-(methylsulfanyl)methyl)aniline: Contains a sulfanyl group instead of a sulfinyl group.
4-Chloroaniline: Lacks the methanesulfinylmethyl group.
Uniqueness: 4-Chloro-3-(methanesulfinylmethyl)aniline is unique due to the presence of the methanesulfinylmethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
IUPAC Name |
4-chloro-3-(methylsulfinylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c1-12(11)5-6-4-7(10)2-3-8(6)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREBQFXWFMAFHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















